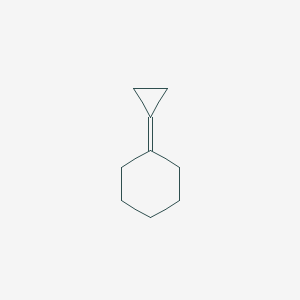![molecular formula C20H10O2 B14713794 Cyclopenta[ij]tetraphene-1,2-dione CAS No. 13913-77-4](/img/structure/B14713794.png)
Cyclopenta[ij]tetraphene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta[ij]tetraphene-1,2-dione is a chemical compound with the molecular formula C20H10O2 It is a polycyclic aromatic ketone, characterized by its unique structure that includes a cyclopentane ring fused to a tetraphene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[ij]tetraphene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl), leading to the formation of the desired cyclopentadiene derivatives . These intermediates can then be further processed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[ij]tetraphene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Cyclopenta[ij]tetraphene-1,2-dione has several applications in scientific research:
Organic Electronics: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Materials Science: The compound can be used in the development of new materials with specific optical and electronic characteristics.
Biological Studies: Research into its potential biological activity and interactions with biomolecules is ongoing.
Mechanism of Action
The mechanism by which Cyclopenta[ij]tetraphene-1,2-dione exerts its effects depends on its specific application. In organic electronics, its action is related to its ability to transport charge and interact with other electronic materials. In biological systems, it may interact with enzymes or other proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A simpler analog with a single cyclopentane ring.
Tetraphene: The parent compound without the cyclopentane ring.
Quinones: Oxidized derivatives with similar structural features.
Uniqueness
Cyclopenta[ij]tetraphene-1,2-dione is unique due to its fused ring structure, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics.
Properties
CAS No. |
13913-77-4 |
|---|---|
Molecular Formula |
C20H10O2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
benzo[j]aceanthrylene-1,2-dione |
InChI |
InChI=1S/C20H10O2/c21-19-15-7-3-5-12-10-16-13-6-2-1-4-11(13)8-9-14(16)18(17(12)15)20(19)22/h1-10H |
InChI Key |
WGCPWJBVPVSJQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3C(=O)C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)












![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
